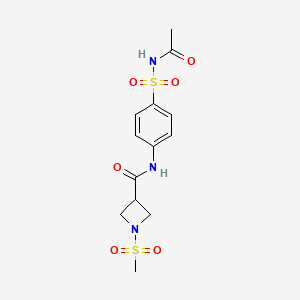

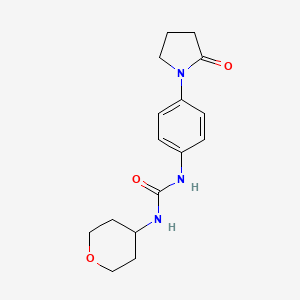

N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Prodrug Development

Water-Soluble Prodrugs : The study of various N-acyl derivatives of model sulfonamides, such as N-methylsulfonamides, has demonstrated their potential as prodrug forms. These compounds show promising enzymatic hydrolysis to yield parent sulfonamides, suggesting a viable prodrug strategy for sulfonamide drugs. This approach is significant for enhancing the solubility and bioavailability of drugs in physiological conditions (Larsen, Bundgaard, & Lee, 1988).

Polymer Science

Anionic Polymerization of Azetidines : Research on N-sulfonylazetidines has revealed their capacity for anionic polymerization, leading to novel polymeric materials. For instance, N-(methanesulfonyl)azetidine was shown to polymerize via ring-opening, forming polymers with unique properties. This finding opens new avenues for developing materials with potential applications in biomedical engineering and nanotechnology (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Synthesis of Bioactive Molecules

Antidepressant and Nootropic Agents : The synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone has demonstrated potential antidepressant and nootropic activities. Compounds with specific substitutions on the aryl ring showed high activity in animal models, suggesting a framework for developing new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antimicrobial and Anticonvulsant Activities : Studies on amide derivatives of Sulphonamides have revealed significant antimicrobial and anticonvulsant properties. Compounds synthesized in this category showed promising activity against various microbial strains and demonstrated potential as anticonvulsant agents, highlighting their medicinal importance (Pal, Kumar, Sonu, Parveen, & Praveen, 2017).

Safety And Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications for the compound.

Propriétés

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-1-methylsulfonylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6S2/c1-9(17)15-24(21,22)12-5-3-11(4-6-12)14-13(18)10-7-16(8-10)23(2,19)20/h3-6,10H,7-8H2,1-2H3,(H,14,18)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJIHYSNGQJQIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea](/img/structure/B2409489.png)

![(4-Tert-butylphenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B2409490.png)

![N-cycloheptyl-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2409496.png)

![N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2409498.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)